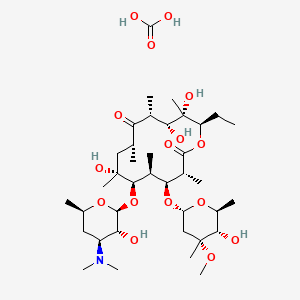

Erythromycin, carbonate (ester)

Description

Erythromycin (B1671065) carbonate is a semi-synthetic derivative of erythromycin, a well-established macrolide antibiotic. nih.gov The core structure of these molecules is a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. youtube.comresearchgate.net The modification to a carbonate ester is a deliberate chemical strategy to alter the molecule's physicochemical and biological characteristics.

The macrolide antibiotic family, discovered in the mid-20th century, is characterized by a macrocyclic lactone ring containing 14, 15, or 16 atoms. nih.govwikipedia.org Erythromycin, the progenitor of this class, was first isolated in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). wikipedia.orgdrugbank.commdpi.com Macrolides exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis. wikipedia.orgdrugbank.comproquest.com This class of antibiotics is widely used to treat a variety of bacterial infections. drugbank.comwww.nhs.uk

Table 1: Key Characteristics of Macrolide Antibiotics

| Characteristic | Description |

|---|---|

| Core Structure | 14, 15, or 16-membered macrocyclic lactone ring. nih.gov |

| Mechanism of Action | Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. wikipedia.org |

| Origin | Natural products (like erythromycin) or semi-synthetic derivatives (like clarithromycin (B1669154), azithromycin). nih.govnih.gov |

| Prototypical Agent | Erythromycin, discovered in 1952. wikipedia.orgdrugbank.com |

The chemical modification of erythromycin A into derivatives like the carbonate ester is driven by the need to address specific shortcomings of the parent molecule. nih.govnih.gov

Erythromycin A, despite its effectiveness, has notable limitations. A primary issue is its instability in the acidic environment of the stomach, which leads to the formation of an inactive anhydrohemiketal intermediate. youtube.comwikipedia.org This degradation not only reduces the amount of active drug absorbed but is also associated with gastrointestinal side effects. Furthermore, some bacterial strains have developed resistance to erythromycin. nih.govdrugbank.com

A major goal of derivatization is to improve the pharmacokinetic properties of erythromycin, particularly its oral bioavailability. nih.gov By creating ester prodrugs, such as erythromycin carbonate, the molecule's stability to acid hydrolysis is increased, allowing more of the intact drug to pass through the stomach for absorption in the intestine. nih.govlongdom.orgcapes.gov.br Research has shown that such first-generation derivatives significantly improve chemical stability and oral bioavailability. nih.gov These modifications can also influence the distribution of the drug within the body. For instance, studies comparing different macrolides have noted significant differences in their concentrations in interstitial fluid relative to plasma. mdpi.com

Chemical modification of the erythromycin scaffold can also alter its biological activity. Research into an 11,12-cyclic carbonate derivative of erythromycin A demonstrated that this modification results in a compound with higher antibacterial activity than the parent antibiotic. researchgate.net Beyond antibacterial action, certain erythromycin derivatives have been found to possess other biological effects, such as motilin-like activity, which can influence gastrointestinal motility. nih.gov The inhibitory activity of these derivatives on motilin binding is related to their motilin-like activity rather than their antibacterial potency. nih.gov This highlights how structural changes can introduce novel biological functions. capes.gov.br

Table 2: Comparison of Erythromycin A and its Ester Derivatives

| Feature | Erythromycin A | Erythromycin Carbonate (Ester) |

|---|---|---|

| Acid Stability | Low; degrades in stomach acid. wikipedia.org | Improved; designed for better stability. nih.gov |

| Oral Bioavailability | Variable and can be low. wikipedia.org | Enhanced due to increased stability. nih.gov |

| Antibacterial Activity | Effective against susceptible bacteria. drugbank.com | Potentially higher than the parent compound. researchgate.net |

Following the discovery of erythromycin in 1952, the initial focus was on its production via fermentation. nih.govmdpi.com However, its limitations soon prompted research into semi-synthetic derivatives. nih.gov The first generation of these derivatives included various esters and salts designed to improve stability and absorption. nih.gov

The synthesis of cyclic carbonate esters, specifically the 11,12-cyclic carbonate, represents a more advanced modification. A patented method describes the synthesis of 4"-epi erythromycin A 11,12-carbonate ester by reacting the parent macrolide with ethylene (B1197577) carbonate. google.com Another study detailed the reaction of erythromycin A with ethylene carbonate to yield erythromycin A 11,12-cyclic carbonate, noting its enhanced antibacterial activity. researchgate.net These developments underscore the academic and industrial interest in using carbonate ester chemistry to refine the therapeutic profile of erythromycin, leading to compounds with potentially superior properties. The continuous exploration of such derivatives is crucial in the effort to overcome challenges like antibiotic resistance. nih.govnih.gov

Properties

CAS No. |

54579-17-8 |

|---|---|

Molecular Formula |

C38H69NO16 |

Molecular Weight |

796 g/mol |

IUPAC Name |

carbonic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.CH2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1(3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

ZWCGOSCDWAAFKK-YZPBMOCRSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of Erythromycin Carbonate Esters

Synthetic Methodologies for Cyclic Carbonate Ester Formation

The formation of a cyclic carbonate ester from erythromycin (B1671065) A predominantly involves the reaction of its 11- and 12-hydroxyl groups. This transformation is a key strategy to improve the stability and bioavailability of the parent antibiotic.

Reaction with Ethylene (B1197577) Carbonate

The principal method for synthesizing erythromycin A 11,12-cyclic carbonate is through a reaction with ethylene carbonate. researchgate.net This process involves the transesterification of the 1,2-diol system of the erythromycin A aglycone with ethylene carbonate, leading to the formation of the five-membered cyclic carbonate ring. This modification significantly alters the lipophilicity of the molecule, which can lead to better tissue penetration. google.com

Catalytic Conditions and Reaction Optimization

The efficiency of the cyclic carbonate formation is highly dependent on the catalytic conditions. Various bases have been employed to catalyze this reaction. For instance, potassium carbonate has been used as a catalyst in a toluene (B28343) medium. google.com A one-step reaction under these conditions, followed by precipitation and drying, yields the desired product.

Further optimization has been achieved using cesium carbonate as the catalyst in solvents such as diethyl ether, diisopropyl ether, or t-butyl methyl ether. google.com This method has been shown to be an effective process for producing erythromycin A 11,12-cyclic carbonate. google.com The choice of solvent and catalyst plays a crucial role in the reaction yield and purity of the final product. For example, a process using cesium carbonate in diisopropyl ether at room temperature for 20 hours resulted in a 68% yield of erythromycin A 11,12-cyclic carbonate. google.com

Phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) and phosphonium (B103445) compounds, have also been utilized in the transesterification process. These catalysts can be used in conjunction with inorganic compounds like alkali metal or alkaline earth metal salts, oxides, or hydroxides. googleapis.com

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Potassium Carbonate | Toluene | - | - | - | google.com |

| Cesium Carbonate | Diisopropyl ether | Room Temperature | 20 hours | 68% | google.com |

| Cesium Carbonate | Diethyl ether | Room Temperature | 4 hours | - | google.com |

| Cesium Carbonate | t-Butyl methyl ether | Room Temperature | 4 hours | - | google.com |

Regioselective Esterification Strategies

The regioselectivity of the esterification is a critical aspect of synthesizing erythromycin derivatives. In the context of carbonate ester formation, the reaction with ethylene carbonate demonstrates high regioselectivity for the cis-11,12-diol of the aglycone ring of erythromycin A. This inherent reactivity of the 11- and 12-hydroxyl groups drives the formation of the stable five-membered cyclic carbonate.

While the primary focus is often the 11,12-cyclic carbonate, other hydroxyl groups on the erythromycin scaffold, such as those at the 2'- and 4''-positions of the sugar moieties, can also undergo esterification. However, the formation of the 11,12-cyclic carbonate is generally favored under the conditions described. The selective modification of other hydroxyl groups typically requires the use of protecting groups to block the more reactive sites, including the 11,12-diol.

Derivatization at Other Positions for Carbonate Ester Precursors

The synthesis of more complex erythromycin derivatives often involves modifications at positions other than the 11 and 12 hydroxyls to create precursors for subsequent carbonate or carbamate (B1207046) formation. For instance, the 4''-hydroxyl group of clarithromycin (B1669154) has been converted into a chloroformate group and subsequently to an allyl carbonate. nih.gov This modification can then be followed by other reactions to introduce further diversity into the molecule.

Similarly, the 2'-hydroxyl group of the desosamine (B1220255) sugar can be a site for derivatization. The formation of cyclic 2',3'-carbamates has been achieved, sometimes in a one-pot reaction with phosgene (B1210022) that also yields the 11,12-cyclic carbonate. nih.gov These modifications highlight the versatility of the erythromycin scaffold for creating a wide range of derivatives with potentially improved pharmacological profiles.

Stereochemical Considerations in Synthesis

The stereochemistry of the erythromycin molecule plays a significant role in its biological activity and the stability of its derivatives. During the synthesis of erythromycin A 11,12-cyclic carbonate, the stereochemistry of the macrolide ring is preserved.

A key stereochemical aspect is the configuration at the C-9 position. The isomer with an (R) configuration at carbon-9 is found to be more stable. researchgate.net This increased stability is attributed to the formation of an intramolecular hydrogen bond. The preservation of the natural stereochemistry at other chiral centers is also crucial for retaining the antibacterial activity of the resulting carbonate ester.

Structure Activity Relationship Sar Studies of Erythromycin Carbonate Esters

Impact of Cyclic Carbonate Ester Formation on Bioactivity

The introduction of an 11,12-cyclic carbonate group to the erythromycin (B1671065) A molecule is a significant structural alteration that yields a compound with enhanced antibacterial properties compared to the parent antibiotic. researchgate.netresearchgate.net This modification directly addresses some of the inherent liabilities of erythromycin, such as its instability in acidic environments. patsnap.com The cyclic carbonate derivative exists in a state of tautomerism, with the hemiacetal form being more stable than the hydroxy ketone form. researchgate.net

Erythromycin A 11,12-cyclic carbonate demonstrates a higher antibacterial activity than erythromycin A itself. researchgate.netresearchgate.net This enhancement is observed against various bacterial strains, indicating that the structural modification leads to a more potent antibiotic. The improved efficacy is a direct result of the chemical change, which favorably alters the molecule's interaction with its bacterial target. Studies have shown that this derivative is particularly effective against Gram-positive bacteria, which are the primary targets for macrolide antibiotics. nih.govuomus.edu.iq

Table 1: Comparative Antibacterial Activity

This table showcases the enhanced activity of the cyclic carbonate derivative.

| Compound | Relative Antibacterial Activity | Target Bacteria |

| Erythromycin A | Baseline | Gram-positive bacteria |

| Erythromycin A 11,12-cyclic carbonate | Higher than parent antibiotic researchgate.netresearchgate.net | Gram-positive bacteria (e.g., Bacillus) nih.gov |

Correlation with Ribosomal Binding Affinity

The primary mechanism of action for erythromycin and its derivatives is the inhibition of bacterial protein synthesis, which is achieved by binding to the 50S subunit of the bacterial ribosome. patsnap.commdpi.com The enhanced bioactivity of the 11,12-cyclic carbonate ester is strongly correlated with an improved interaction at this target site. Research supports the hypothesis that the cyclic carbonate structure possesses a greater complementarity to the binding site on the bacterial ribosome compared to the parent molecule. nih.gov This improved "fit" or binding affinity means the drug can more effectively block the nascent peptide exit tunnel, leading to a more potent inhibition of protein synthesis and, consequently, a stronger antibacterial effect. nih.govmdpi.com

Comparison of SAR with Other Erythromycin Derivatives

The SAR of erythromycin carbonate esters can be better understood when compared with other modification strategies employed to create second-generation macrolides like clarithromycin (B1669154) and azithromycin (B1666446). uomus.edu.iqrsc.org

Modifications at various positions on the erythromycin scaffold have been explored to improve activity, stability, and spectrum.

Macrolactone Ring:

C-6 Position: Methylation of the 6-hydroxyl group to a methoxy (B1213986) group, as seen in clarithromycin, significantly increases the acid stability and oral bioavailability of the drug compared to erythromycin. uomus.edu.iq

C-9 Position: The C-9 keto group is a common site for modification. Its conversion to an oxime ether, as in roxithromycin (B50055), also enhances acid stability. rsc.org The development of ketolides involved replacing the cladinose (B132029) sugar at C-3 and modifying the C-9 keto group, leading to derivatives with activity against some macrolide-resistant strains. uomus.edu.iq

Ring Expansion: A notable modification is the insertion of a nitrogen atom into the macrolactone ring to create a 15-membered ring, resulting in the azalide class, of which azithromycin is the prototype. uomus.edu.iq This change confers a broader spectrum of activity, including against some Gram-negative bacteria. nih.gov

Sugar Moieties: The two sugar moieties, desosamine (B1220255) and cladinose, are critical for activity.

Desosamine (at C-5): The 2'-hydroxyl group on the desosamine sugar is a key point of interaction with the ribosome, and substitutions at this position can significantly affect binding affinity. blogspot.com

Cladinose (at C-3): The removal or replacement of the cladinose sugar is a hallmark of the ketolide class. uomus.edu.iq Modifications at the 4''-hydroxyl group of cladinose can also modulate the drug's potency and spectrum of activity. blogspot.comservice.gov.uk

In this context, the formation of an 11,12-cyclic carbonate represents another successful strategy focused on the macrolactone ring, which enhances activity by improving ribosomal binding, contrasting with other methods that primarily targeted acid stability or spectrum expansion. nih.govuomus.edu.iq

Modern drug design heavily relies on computational methods to understand and predict the relationship between a molecule's three-dimensional (3D) structure and its biological activity. researchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D-QSAR models. These models can predict the antibacterial activity of new derivatives by comparing their calculated steric and electrostatic fields to a set of known molecules. researchgate.net For erythromycin derivatives, QSAR analyses have been used to understand how hydrophobicity and the size of substituents influence activity against both susceptible and resistant bacterial strains. nih.gov

Molecular Docking: Computational docking simulates the binding of a ligand (the drug) to its receptor (the ribosome). nih.gov These simulations help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. For macrolides, docking studies clarify how different derivatives, including ketolides, position themselves within the ribosomal exit tunnel and interact with specific rRNA nucleotides and ribosomal proteins. nih.govresearchgate.net These computational approaches allow for the rational design of new derivatives with potentially enhanced potency and an improved resistance profile. researchgate.net

Mechanisms of Bacterial Resistance to Erythromycin Carbonate Esters and Macrolides

Enzymatic Inactivation Mechanisms

A key strategy employed by resistant bacteria is the enzymatic inactivation of macrolide antibiotics through the hydrolysis of their characteristic macrolactone ring. This process is primarily mediated by a class of enzymes known as erythromycin (B1671065) esterases.

Erythromycin Esterases (EreA, EreB)

Erythromycin esterases, notably EreA and EreB, are enzymes that confer resistance by cleaving the lactone bond within the macrolide structure, rendering the antibiotic inactive. nih.govwikipedia.org These enzymes were first identified in clinical isolates of Escherichia coli. nih.gov The genes encoding these esterases, ereA and ereB, are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. wikipedia.orgmdpi.com

The fundamental mechanism of action for erythromycin esterases is the hydrolysis of the macrolactone ring, a 14-, 15-, or 16-membered lactone ring that is essential for the antibiotic's activity. wikipedia.orgnih.gov This hydrolytic cleavage opens the ring structure, resulting in a linearized, inactive molecule that can no longer bind effectively to the bacterial ribosome. wikipedia.org The integrity of the cyclic macrolactone ring is a critical requirement for the antibiotic's ability to interact with the peptide exit tunnel of the ribosome. wikipedia.org The hydrolysis reaction is catalyzed by the esterase, which uses a water molecule to break the ester bond. nih.govusda.gov

Erythromycin esterases belong to a distinct group within the hydrolase superfamily. nih.govusda.govuri.edu Through a combination of steady-state kinetics, site-directed mutagenesis, and structural modeling, key features of their catalytic mechanism have been elucidated. nih.govusda.govuri.edu Unlike many esterases that utilize a canonical Ser-His-Asp catalytic triad, research has ruled out the involvement of a serine or threonine nucleophile in EreA and EreB. nih.govusda.govuri.edu Instead, a critical histidine residue, H46 (in EreB), has been identified as essential for catalysis. nih.govusda.gov It is proposed that this histidine acts as a general base, activating a water molecule to serve as the nucleophile for the attack on the lactone ring's ester bond. nih.govusda.gov

The Ere family of enzymes exhibits diversity in its substrate specificity. While both EreA and EreB are effective against 14-membered macrolides like erythromycin, EreB demonstrates a broader substrate profile. mdpi.com EreB can inactivate a wider range of 14- and 15-membered macrolides, including the semi-synthetic derivative azithromycin (B1666446). mdpi.comfrontiersin.org In contrast, 16-membered macrolides such as tylosin (B1662201) and spiramycin (B21755) are generally not preferred substrates for these enzymes. frontiersin.org A homolog, EreC, which shares over 90% sequence identity with EreA, has been shown to have an even more diverse substrate range, with the ability to inactivate some 16-membered macrolides. nih.gov The differences in substrate specificity are attributed to variations in the amino acid residues that constitute the active site architecture of the enzymes. nih.gov

| Enzyme | Common Substrates | Notable Features |

| EreA | 14-membered macrolides (e.g., Erythromycin) | Inhibited by chelating agents, suggesting a non-catalytic metal ion may be present. nih.govusda.gov |

| EreB | 14- and 15-membered macrolides (e.g., Erythromycin, Azithromycin) | Broader substrate profile than EreA. mdpi.com Does not require a metal ion for activity. nih.gov |

| EreC | 14-, 15-, and some 16-membered macrolides (e.g., Josamycin, Midecamycin) | Very high sequence identity to EreA but with a broader substrate range. nih.gov |

Ribosomal Modification Mechanisms

A prevalent and clinically significant mechanism of macrolide resistance involves the modification of the antibiotic's target within the bacterial ribosome. This alteration prevents the drug from binding effectively, thereby allowing protein synthesis to continue unimpeded.

Methylation of 23S rRNA (Erm Family Methyltransferases)

The primary target for macrolide antibiotics is the 50S ribosomal subunit, where they bind to the nascent peptide exit tunnel. frontiersin.org A widespread resistance mechanism involves the enzymatic modification of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. This modification is carried out by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. mdpi.comfrontiersin.orgoup.com

These enzymes catalyze the methylation of a specific adenine (B156593) residue within the 23S rRNA. mdpi.comfrontiersin.org The most common modification is the dimethylation of the N6 position of adenine 2058 (A2058, E. coli numbering). nih.govnih.gov This nucleotide is critically located in the macrolide binding site. nih.gov The addition of one or two methyl groups to A2058 sterically hinders the binding of macrolide antibiotics. mdpi.com Mono-methylation of this nucleotide typically confers low to moderate resistance, while di-methylation results in high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). mdpi.comfrontiersin.org

The Erm methyltransferases operate during the assembly of the ribosome, as the target adenine is inaccessible in the mature 70S ribosome. nih.govuri.edu The genes encoding Erm enzymes are found in a wide range of bacteria and are often located on mobile genetic elements, contributing to their dissemination. mdpi.comoup.com There are numerous classes of erm genes, with ermA, ermB, and ermC being particularly important in the development of MLSB resistance in staphylococci. mdpi.com

| Enzyme Family | Target | Mechanism | Resulting Phenotype |

| Erm Methyltransferases | Adenine 2058 (A2058) in 23S rRNA | Mono- or di-methylation of the N6 position of adenine. nih.govfrontiersin.orgnih.gov | High-level resistance to macrolides, lincosamides, and streptogramin B (MLSB). mdpi.comfrontiersin.org |

Mutations in Ribosomal Proteins (L4, L22)

While less common than 23S rRNA modifications, mutations in ribosomal proteins L4 and L22, which are components of the large ribosomal subunit, can also confer resistance to macrolides. nih.govresearchgate.netnih.gov These proteins have elongated "tentacles" that line the peptide exit tunnel of the ribosome, the very path that macrolides obstruct. nih.govresearchgate.net Mutations in these proteins can alter the conformation of the tunnel, thereby hindering the binding of erythromycin or allowing the nascent peptide to bypass the antibiotic blockade. nih.govembopress.org Studies in Escherichia coli have identified various mutations, including insertions and single amino acid changes in L4 and L22, that lead to erythromycin resistance. nih.gov However, these mutations often come at a cost to the bacteria, resulting in slower growth rates and defects in ribosome assembly. nih.govresearchgate.net

Efflux Pump Mechanisms

Another major strategy employed by bacteria to resist erythromycin and other macrolides is the active removal of the antibiotic from the cell via efflux pumps. nih.govnih.gov These transport proteins are embedded in the bacterial cell membrane and function to expel a wide range of toxic compounds, including antibiotics. nih.govyoutube.com

ATP-Dependent Efflux Proteins

A significant class of efflux pumps involved in macrolide resistance are ATP-binding cassette (ABC) transporters. youtube.comnih.govnih.gov These pumps utilize the energy derived from ATP hydrolysis to actively transport macrolides out of the bacterial cell, thereby preventing the antibiotic from reaching its ribosomal target. nih.govnih.gov The msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(D), encode for ABC transporters that confer resistance to macrolides and type B streptogramins. nih.govnih.gov For example, in some streptococci, the Mef(A) and Msr(D) proteins work in tandem as an efflux system. nih.gov

Cross-Resistance Patterns (MLS_B Phenotype)

A crucial clinical consideration in macrolide resistance is the phenomenon of cross-resistance, particularly the MLSB phenotype. nih.govoup.comoup.com This phenotype, conferred by the erm genes, results in resistance to three distinct classes of antibiotics: macrolides (like erythromycin), lincosamides (like clindamycin), and streptogramin B. oup.comoup.comoup.com All three antibiotic classes bind to overlapping sites on the 50S ribosomal subunit. youtube.com Therefore, the methylation of the A2058 residue by Erm enzymes prevents the binding of all three, leading to broad cross-resistance. nih.gov The expression of the MLSB phenotype can be either inducible or constitutive, as previously discussed. oup.comoup.com The presence of the MLSB phenotype has significant therapeutic implications, as the use of a lincosamide or streptogramin B may fail in a patient infected with a bacterium harboring an inducible erm gene, even if initial tests show susceptibility. mdpi.com

Biotransformation and Metabolic Pathways of Erythromycin Carbonate Esters

Hydrolysis of Carbonate Ester to Parent Erythromycin (B1671065)

Erythromycin carbonate esters are designed as prodrugs, meaning they are inactive in their administered form and must be chemically altered within the body to become therapeutically effective. The primary activation step is the hydrolysis of the carbonate ester bond. This reaction cleaves the carbonate group, releasing the active parent compound, erythromycin. patsnap.com

This hydrolysis can occur in various physiological environments, including the gastrointestinal tract and systemic circulation. The rate of hydrolysis is a crucial factor influencing the pharmacokinetic profile of the drug. Studies on various erythromycin esters, such as the 2'-acetyl and 2'-ethylsuccinyl esters, have shown that the rate of hydrolysis can be influenced by factors like the chemical structure of the ester and the surrounding medium (e.g., buffer solution vs. human plasma). nih.gov For instance, in buffer solutions, the hydrolysis of these esters generally follows pseudo-first-order kinetics. nih.gov However, in plasma, the kinetics are more complex, suggesting the involvement of plasma components in the hydrolysis process. nih.gov

The efficiency of this hydrolytic conversion is vital for ensuring that sufficient concentrations of active erythromycin reach the site of infection to exert their antibacterial effects. patsnap.com

Hepatic Metabolism by Cytochrome P450 Enzymes

Demethylation Pathways

A major metabolic pathway for erythromycin mediated by CYP3A4 is N-demethylation. nih.govnih.gov This process involves the removal of a methyl group from the N,N-dimethylamino group of the desosamine (B1220255) sugar moiety of the erythromycin molecule. google.com The primary metabolite formed through this pathway is N-desmethylerythromycin. nih.gov This demethylation is a critical step in the inactivation of the drug. nih.gov Research has explored various chemical methods to achieve N-demethylation in the laboratory, which has been important for synthesizing derivatives with altered properties. google.com

Formation of Inactive Metabolites

The metabolic processes, including N-demethylation, lead to the formation of metabolites that are generally inactive as antibiotics. nih.govdrugbank.com In addition to N-desmethylerythromycin, erythromycin can also be hydrolyzed under acidic conditions to form anhydroerythromycin. drugbank.compharmacompass.com While microbiologically inactive, anhydroerythromycin is a significant metabolite because it can inhibit hepatic drug-metabolizing enzymes, potentially leading to drug-drug interactions. drugbank.compharmacompass.com The formation of these inactive metabolites is a key mechanism for the detoxification and subsequent elimination of the drug from the body. nih.gov

Role of Biotransformation in Drug Activation and Inactivation

The biotransformation of erythromycin carbonate esters is a dual-edged sword, encompassing both drug activation and inactivation.

Activation: The initial hydrolysis of the carbonate ester is an essential activation step, liberating the pharmacologically active erythromycin. patsnap.com Without this conversion, the prodrug would not be able to exert its antibacterial effect. patsnap.com

Inactivation: Following activation, the hepatic metabolism of erythromycin, primarily through CYP3A4-mediated demethylation, serves to inactivate the drug. nih.govnih.gov This inactivation process is crucial for preventing the accumulation of the active drug to potentially toxic levels and for facilitating its excretion from the body. nih.gov Interestingly, while inactivating the parent drug, some metabolites of erythromycin can form inactive complexes with cytochrome P-450, which can influence the metabolism of other drugs. nih.govnih.gov

Comparative Metabolic Stability with Other Erythromycin Derivatives

The metabolic stability of an antibiotic is a key determinant of its clinical efficacy and dosing regimen. Erythromycin itself is known for its instability in acidic environments, which can limit its oral bioavailability. nih.gov This has led to the development of numerous derivatives with improved stability profiles.

Compared to its parent compound, erythromycin carbonate ester exhibits enhanced stability, particularly against acid degradation in the stomach. patsnap.com This improved stability allows more of the drug to be absorbed in its intact ester form, which is then hydrolyzed to the active erythromycin. patsnap.com

Other derivatives, such as clarithromycin (B1669154) and azithromycin (B1666446), have also been engineered to have greater acid stability than erythromycin. nih.gov For example, clarithromycin is more acid-stable and is not degraded as extensively in the stomach. nih.gov Azithromycin is also minimally metabolized by CYP3A4. nih.gov Roxithromycin (B50055) is another derivative designed to resist acid inactivation. rsc.org The inclusion of fluorine in the erythromycin scaffold has also been explored as a way to alter metabolic stability. nih.gov

The table below provides a comparative overview of the metabolic stability of erythromycin and some of its derivatives.

| Compound | Key Metabolic Feature | Consequence |

| Erythromycin | Extensive hepatic metabolism by CYP3A4; acid instability. nih.govnih.gov | High first-pass effect, potential for drug interactions. drugbank.compharmacompass.com |

| Erythromycin Carbonate Ester | Prodrug requiring hydrolysis for activation. patsnap.com | Enhanced acid stability compared to parent erythromycin. patsnap.com |

| Clarithromycin | Metabolized by CYP3A4 to active and inactive metabolites; more acid-stable than erythromycin. nih.gov | Improved oral bioavailability. nih.gov |

| Azithromycin | Minimally metabolized by CYP3A4; extensively excreted unchanged in the bile. nih.gov | Longer half-life and less potential for CYP3A4-mediated drug interactions. nih.gov |

| Roxithromycin | Designed to be more resistant to acid inactivation. rsc.org | Enhanced stability. rsc.org |

This comparative stability influences the pharmacokinetic properties of each drug, including their absorption, distribution, and elimination, ultimately affecting their clinical use.

Stability and Degradation Pathways of Erythromycin Carbonate Esters

Acidic Stability Enhancement due to Carbonate Ester Formation

Erythromycin (B1671065) is susceptible to degradation in acidic conditions, a characteristic that diminishes its oral bioavailability. nih.govnih.govresearchgate.net To counteract this, less water-soluble salts and more acid-stable esters, such as the carbonate ester, have been developed. youtube.comresearchgate.net The modification at the 2'-hydroxyl group of the desosamine (B1220255) sugar to form a carbonate ester serves to protect the drug from the acidic environment of the stomach. youtube.com This chemical alteration enhances the stability of the erythromycin molecule by impeding the acid-catalyzed intramolecular reactions that lead to its inactivation. nih.govyoutube.com

Mechanisms of Degradation under Acidic Conditions

Despite the enhanced stability afforded by the carbonate ester, degradation can still occur under acidic conditions through several well-defined pathways. These mechanisms involve intramolecular reactions that lead to the formation of inactive degradation products.

Intramolecular Dehydration and Anhydroerythromycin Formation

A primary degradation pathway for erythromycin and its esters in an acidic environment is an intramolecular dehydration reaction. nih.govnih.govresearchgate.net This process leads to the formation of anhydroerythromycin A, a biologically inactive metabolite. nih.govyoutube.commedchemexpress.com The reaction is initiated by the protonation of the C-9 ketone, which facilitates a cascade of events culminating in the loss of a water molecule. nih.govyoutube.com While the carbonate ester at the 2'-position enhances stability, the fundamental degradation pathway involving intramolecular dehydration remains a key consideration. nih.govnih.govyoutube.com

Formation of Spiroketal and Hemiketal Products

Under acidic conditions, erythromycin can undergo intramolecular cyclization to form inactive hemiketal and spiroketal derivatives. youtube.comresearchgate.net The degradation process can involve the formation of an erythromycin A 6,9-hemiketal, which can then lead to the production of anhydroerythromycin A. nih.gov This intramolecular cyclization between the C-9 ketone and the hydroxyl groups at C-6 and C-12 of the macrolide ring results in the formation of these inactive products. youtube.comresearchgate.net For example, erythromycin can form 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9,12-hemiketal and 5-O-desosaminyl-10,11-anhydroerythronolide A-6,9;9,12-spiroketal, both of which lack antibiotic activity. researchgate.net

Influence of pH on Degradation Kinetics

The rate of erythromycin degradation is highly dependent on the pH of the surrounding medium. nih.govresearchgate.net The degradation kinetics are influenced by both acid- and base-catalyzed reactions. nih.gov In acidic conditions, the rate of degradation generally increases as the pH decreases. researchgate.netresearchgate.net This is due to the acid-catalyzed nature of the intramolecular dehydration and cyclization reactions. nih.govyoutube.comnih.gov

Kinetic studies have been conducted to model the degradation of erythromycin A as a function of pH. These models often express the observed rate constant as a sum of the partial reaction rate constants for the acid- and base-catalyzed degradation pathways. nih.gov For instance, one study developed a predictive model for erythromycin A degradation kinetics in aqueous solutions over a pH range of 3.0 to 10.0. nih.gov The fastest degradation is typically observed at lower pH values. researchgate.net

Table 1: Factors Influencing Erythromycin Degradation

| Factor | Influence on Degradation |

| Low pH (Acidic Conditions) | Increases the rate of intramolecular dehydration and formation of anhydroerythromycin. nih.govyoutube.com Promotes the loss of the cladinose (B132029) sugar. acs.orgnih.gov |

| High pH (Alkaline Conditions) | Can lead to hydrolysis of the lactone ring. nih.gov |

| Temperature | Higher temperatures generally accelerate degradation rates. who.int |

| Presence of Water | Necessary for hydrolytic degradation pathways. acs.org |

| Oxidizing Agents | Can lead to the formation of various oxidation products. nih.govresearchgate.net |

Stability in Biological Matrices

The stability of erythromycin and its metabolites is also a critical factor within biological systems. In the body, erythromycin is subject to metabolic processes and can be found in various compartments, including plasma and white blood cells (WBCs). nih.gov The acidic environment within certain cellular compartments, such as lysosomes, can enhance the intracellular formation of anhydroerythromycin A. nih.gov

Strategies for Improving Stability through Chemical Modification

The inherent instability of the erythromycin molecule, particularly in acidic environments, has driven extensive research into chemical modifications to enhance its stability and therapeutic efficacy. The formation of the 11,12-cyclic carbonate ester of erythromycin A is a primary example of such a strategy, leading to a compound with improved stability over the parent antibiotic. scirp.orgresearchgate.net Further modifications to the erythromycin carbonate ester scaffold have been explored to build upon this stability and to enhance other properties, such as antibacterial activity against resistant strains. These strategies primarily focus on substitutions at key positions of the macrolide ring and its sugar moieties.

A significant approach to bolstering the stability of erythromycin and its derivatives involves modification at the C-6 hydroxyl group. Methylation of this group to form a 6-O-methyl ether, as seen in clarithromycin (B1669154), is a well-established method for preventing the internal ketalization reaction that leads to the degradation of erythromycin in acidic media. jst.go.jp This strategy is also applicable to the carbonate ester, resulting in a more acid-stable molecule.

Another key area for chemical modification is the C-9 ketone. The transformation of this ketone into an oxime, followed by the formation of an imino ether, is a strategy employed to create derivatives with altered chemical properties. This modification, in conjunction with the 11,12-cyclic carbonate, has been shown to be a foundation for further derivatization to improve activity against resistant bacteria. nih.gov

Modifications of the sugar moieties, particularly at the 4''-position of the cladinose sugar, have also been investigated. The introduction of carbamate (B1207046) groups at this position has been shown to significantly enhance the antibacterial activity of the 11,12-cyclic carbonate erythromycin A 6,9-imino ether derivatives, especially against erythromycin-resistant strains of Streptococcus pneumoniae. nih.govnih.govresearchgate.net While the primary goal of these modifications is often to overcome bacterial resistance mechanisms, the resulting compounds also benefit from the inherent stability conferred by the cyclic carbonate ring.

Furthermore, the formation of salts of erythromycin A 11,12-cyclic carbonate, such as the L-aspartate salt, has been explored as a means to generate derivatives with valuable therapeutic properties. nih.gov These salts can exhibit superior characteristics, including enhanced bioavailability, which is indirectly related to the stability of the compound in physiological environments.

The following tables summarize the outcomes of various chemical modification strategies on erythromycin carbonate esters, primarily focusing on the resulting antibacterial activity, which often correlates with the compound's stability and ability to reach its target.

Table 1: Antibacterial Activity of 4″-O-Carbamates of 11,12-Cyclic Carbonate Erythromycin A 6,9-Imino Ether Derivatives

| Compound | Modification | Activity against Erythromycin-Susceptible S. pneumoniae (MIC in µg/mL) | Fold Improvement in Activity against Resistant S. pneumoniae vs. Erythromycin A |

|---|---|---|---|

| Parent Compound (Erythromycin A 11,12-cyclic carbonate 6,9-imino ether) | - | >4 | - |

| Derivative 1 | 4″-O-phenylcarbamoyl | 0.03 | 4-32 |

| Derivative 2 | 4″-O-ethylcarbamoyl | 0.03 | 4-16 |

| Derivative 3 | 4″-O-propylcarbamoyl | 0.03 | 8-32 |

Data synthesized from research on new 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether. nih.govnih.govresearchgate.net The range in fold improvement reflects activity against strains with different resistance mechanisms.

Table 2: Comparative Characteristics of Erythromycin A 11,12-Cyclic Carbonate and its L-Aspartate Salt

| Compound | Key Property | Observed Outcome |

|---|---|---|

| Erythromycin A 11,12-cyclic carbonate | Antibacterial Activity | High activity against Gram-positive bacteria. |

| L-aspartate of Erythromycin A 11,12-cyclic carbonate | Therapeutic Potential | Superior characteristics in terms of serum and lung tissue levels compared to the parent carbonate. nih.gov |

| L-aspartate of Erythromycin A 11,12-cyclic carbonate | In vivo Efficacy | Superior activity in treating experimental staphylococcal and pneumococcal infections in mice compared to the parent carbonate and erythromycin A. nih.gov |

Based on studies of a new semisynthetic erythromycin derivative. nih.gov

Advanced Analytical Methodologies for Erythromycin Carbonate Esters

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of erythromycin (B1671065) carbonate esters, providing the means to separate them from related substances and degradation products. High-performance liquid chromatography (HPLC) is the most prominently utilized technique, though gas chromatography (GC) also presents potential applications.

HPLC is a versatile and widely adopted method for the analysis of erythromycin and its various esters due to its high resolution and sensitivity. magritek.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a robust and common approach for the quantitative analysis of erythromycin esters. These methods typically employ a C18 or other non-polar stationary phase. The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.

Due to the weak UV absorbance of macrolide compounds, detection is often performed at low wavelengths, typically around 205 nm or 215 nm, to achieve adequate sensitivity. researchgate.netresearchgate.net The mobile phase pH is a critical parameter, with higher pH values (around 9) often providing better chromatographic performance for erythromycin and its derivatives. researchgate.net The use of polymeric columns can be advantageous as they are more stable at these higher pH conditions. researchgate.net

Table 1: Exemplary RP-HPLC-UV Method Parameters for Erythromycin Ester Analysis

| Parameter | Condition | Reference |

| Column | C18 Polymeric | researchgate.net |

| Mobile Phase | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9): Acetonitrile (60:40) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 205 nm | researchgate.net |

Electrochemical detection (ED) offers a highly sensitive alternative to UV detection for the analysis of erythromycin esters. This technique is particularly useful for quantifying low concentrations of the analyte in complex matrices. The method involves monitoring the column effluent for components that can be oxidized or reduced at an electrode set at a specific potential. For erythromycin and its esters, detection is typically performed at an oxidative potential of around +0.9 V (versus an Ag/AgCl reference electrode). magritek.com This method has demonstrated a sensitivity limit of 10 ng with good reproducibility. magritek.com

A significant consideration when using electrochemical detection, or any method for analyzing these esters in biological fluids, is the potential for hydrolysis of the ester back to the parent erythromycin. Therefore, measures to prevent this hydrolysis during sample preparation are crucial for accurate quantification of the ester form. magritek.com

The selection of the mobile phase and column is critical for achieving the desired separation of erythromycin carbonate esters from the parent drug and other related substances.

Columns: As mentioned, C18 columns are widely used. Both silica-based and polymer-based C18 columns have been successfully employed. Polymer-based columns offer the advantage of being stable over a wider pH range, which is beneficial as basic conditions often improve the chromatography of erythromycin compounds. researchgate.net The use of end-capped columns can also help to minimize peak tailing, a common issue with basic compounds like erythromycin.

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier.

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. The proportion of the organic modifier is adjusted to achieve the desired retention times.

Buffers: Phosphate buffers are frequently used to control the pH of the mobile phase. researchgate.netresearchgate.net The pH is a crucial parameter affecting the retention and peak shape of erythromycin and its esters. A higher pH, such as pH 9, can suppress the ionization of the dimethylamino group of the desosamine (B1220255) sugar, leading to better peak shapes and retention on reversed-phase columns. researchgate.net

Additives: In some cases, ion-pairing reagents may be added to the mobile phase to further improve the separation of ionic or highly polar analytes.

While less common than HPLC, Gas Chromatography (GC) can be used for the analysis of erythromycin and its derivatives. However, due to the low volatility and thermal lability of these large molecules, derivatization is typically required to convert them into more volatile and thermally stable compounds before GC analysis. Silylation is a common derivatization technique used for this purpose.

Pyrolysis-GC-MS is a potential alternative that circumvents the need for derivatization. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by mass spectrometry (MS). The resulting pyrogram can serve as a "fingerprint" for the original molecule. While not extensively reported specifically for erythromycin carbonate esters, pyrolysis-GC-MS is a powerful tool for the characterization of complex, non-volatile organic materials.

For more direct analysis, the coupling of liquid chromatography with mass spectrometry (LC-MS) is generally preferred over GC-MS for compounds like erythromycin carbonate esters. A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of erythromycin cyclic 11,12-carbonate in human plasma. This method utilized a C18 column and a mobile phase of methanol, ammonium (B1175870) acetate, and formic acid. Quantification was achieved using multiple reaction monitoring (MRM) of the transitions m/z 761 → m/z 158 for the carbonate ester.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of erythromycin carbonate esters.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed information about the molecular structure. Although specific spectral data for erythromycin carbonate (ester) is not widely published, the formation of the cyclic carbonate at the 11 and 12 positions of erythromycin A would lead to characteristic shifts in the NMR spectrum. The carbon signal of the newly formed carbonate carbonyl group would be expected to appear in the region of 150-160 ppm in the ¹³C NMR spectrum. The signals of the C-11 and C-12 carbons would also experience significant downfield shifts due to the attachment of the electron-withdrawing carbonate group. In the ¹H NMR spectrum, the protons attached to or near the C-11 and C-12 positions would also show corresponding shifts.

Infrared (IR) spectroscopy is another valuable tool for identifying the functional groups present in a molecule. The IR spectrum of erythromycin A cyclic carbonate would be expected to show a strong absorption band characteristic of the cyclic carbonate carbonyl group, typically in the range of 1820-1775 cm⁻¹. This is at a higher frequency than the lactone carbonyl of the parent erythromycin A, which appears around 1730 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for structural elucidation of erythromycin carbonate esters as the carbonate group itself does not have a strong chromophore in the standard UV-Vis range. The UV spectrum would be dominated by the absorbance of the erythromycin macrolide ring, which typically shows a maximum absorption around 280-290 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of erythromycin derivatives, including its carbonate esters. While specific literature detailing the complete NMR assignment of erythromycin carbonate is limited, the analytical approach is well-established from extensive studies on Erythromycin A. rsc.orgpsu.edu

Structural confirmation of an erythromycin carbonate ester would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. magritek.com

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of hydrogen atoms in the molecule. The formation of the carbonate ester, for instance at the 11,12-position, would induce significant chemical shift changes for nearby protons (e.g., H-10, H-11, H-13) compared to the parent Erythromycin A. magritek.com

¹³C NMR: The carbon NMR spectrum is critical for confirming the presence of the carbonate functional group, which would introduce a characteristic carbonyl carbon signal (C=O) in the 150-160 ppm region. Changes in the chemical shifts of the carbons involved in the ester linkage (e.g., C-11 and C-12) would also be key indicators. magritek.com

2D NMR Techniques: To definitively assign the complex spectra of such large molecules, 2D correlation experiments are essential. rsc.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the spin systems within the macrolide ring and sugar moieties. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons throughout the structure. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons (like the C-9 ketone and the carbonate carbon) and for confirming the connectivity between the macrolide ring, the sugars, and the carbonate group. magritek.com

By comparing the comprehensive NMR data of the ester with that of the well-documented Erythromycin A, a complete and unambiguous structural verification of the erythromycin carbonate ester can be achieved.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the sensitive identification and quantification of erythromycin carbonate esters. nih.gov The technique's high sensitivity and selectivity make it ideal for detecting low concentrations of the target analyte in complex mixtures.

A specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of erythromycin cyclic 11,12-carbonate in human plasma. In this method, the compound is detected using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific fragmentation of the precursor ion into a product ion. For erythromycin cyclic 11,12-carbonate, the transition of the precursor ion at a mass-to-charge ratio (m/z) of 761 to the product ion at m/z 158 is monitored. The product ion at m/z 158 is characteristic of the desosamine sugar fragment, a common feature in the fragmentation of erythromycin and its derivatives.

High-resolution mass spectrometry (HRMS) can also be employed for identification, providing highly accurate mass measurements that allow for the determination of the elemental composition of the molecule and its fragments, further confirming its identity. researchgate.net

Table 1: LC-MS/MS Parameters for Erythromycin Cyclic 11,12-Carbonate

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 761 |

| Product Ion (m/z) | 158 |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Roxithromycin (B50055) (m/z 838 → m/z 158) |

Data derived from a study on the determination of erythromycin cyclic 11,12-carbonate in human plasma.

Bioanalytical Methods for Concentration Monitoring in Research Samples

Bioanalytical methods are essential for monitoring the concentration of erythromycin carbonate esters in biological matrices such as plasma, which is fundamental for pharmacokinetic studies. These methods must be sensitive, accurate, and robust.

A validated LC-MS/MS method for quantifying erythromycin cyclic 11,12-carbonate in human plasma demonstrates the requirements for such an assay. The method involves a sample preparation step to extract the analyte from the complex plasma matrix. A liquid-liquid extraction (LLE) using a solvent mixture of n-hexane-dichloromethane-isopropanol is effective for this purpose. An alternative sample preparation technique widely used for macrolides in various tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step that can be adapted for different sample types. nih.gov

Following extraction, the sample is analyzed by LC-MS/MS. The method for erythromycin cyclic 11,12-carbonate in plasma was validated according to regulatory standards, demonstrating excellent performance. The method achieved a low limit of quantification (LLOQ) of 1.00 ng/mL, which is significantly more sensitive than previously reported methods. The validation process confirms the method's linearity, precision, accuracy, and recovery.

Table 2: Validation Summary of a Bioanalytical Method for Erythromycin Cyclic 11,12-Carbonate in Human Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1.00 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-day & Inter-day Precision (RSD%) | < 9.6% |

| Accuracy (RE%) | Within ±0.9% |

| Mean Recovery | 80.4% |

This method was shown to be sensitive, selective, and rapid, with a total chromatographic run time of 2.5 minutes.

Challenges in Quantification due to Degradation Products and Metabolites

A significant challenge in the quantification of erythromycin and its esters is their susceptibility to degradation, particularly in acidic conditions. researchgate.net Erythromycin A is known to undergo intramolecular cyclization to form biologically inactive degradation products like anhydroerythromycin A. nih.gov While esterification, including the formation of a carbonate ester, is a strategy to improve stability, degradation can still occur under various stress conditions (acid, base, oxidation). researchgate.netijpsr.comnih.gov

This instability necessitates the development of "stability-indicating" analytical methods. A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or metabolites. nih.govlcms.cz

Key challenges include:

Chromatographic Resolution: The analytical method, typically HPLC or UPLC, must be able to completely separate the erythromycin carbonate ester peak from the peaks of its potential degradation products (e.g., parent Erythromycin A, anhydro-forms) and metabolites (e.g., N-desmethyl-erythromycin A). nih.govlcms.cz

Co-eluting Impurities: In some cases, impurities may co-elute with the main analyte. While UV detection would fail here, mass spectrometry can allow for selective quantification if the co-eluting species have different molecular masses. lcms.cz

In-Source Degradation: Erythromycin and its derivatives can be thermally labile. During LC-MS analysis, thermal degradation can occur within the ESI source, generating fragment ions that can be mistaken for impurities present in the sample. This requires careful optimization of MS source parameters, such as the ion transfer tube temperature, to minimize this effect. lcms.czthermofisher.com

Lack of Standards: Reference standards for potential degradation products and metabolites are often not commercially available, making their identification reliant on techniques like high-resolution mass spectrometry and an understanding of likely degradation pathways. lcms.cz

Therefore, robust method development and validation, including forced degradation studies, are critical to ensure that the analytical method used for quantifying erythromycin carbonate esters is specific, accurate, and truly stability-indicating. ijpsr.comresearchgate.net

Table 3: Table of Mentioned Compounds

| Compound Name |

|---|

| Anhydroerythromycin A |

| Erythromycin A |

| Erythromycin B |

| Erythromycin C |

| Erythromycin, carbonate (ester) |

| Erythromycin cyclic 11,12-carbonate |

| N-desmethyl-erythromycin A |

Preclinical Research and in Vitro Studies of Erythromycin Carbonate Esters

In Vitro Antibacterial Activity against Bacterial Strains

The in vitro efficacy of erythromycin (B1671065) carbonate esters is a critical determinant of their potential as therapeutic agents. These studies primarily revolve around determining the minimum concentration of the drug that inhibits bacterial growth and its effectiveness against strains that have developed resistance to the parent compound and other antibiotics.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. For erythromycin and its derivatives, MIC values are determined against a variety of bacterial strains to assess their spectrum of activity. Studies have shown that the 2'-esters of erythromycin, including the carbonate ester, are intrinsically inactive and must first hydrolyze to the parent erythromycin to exert their antibacterial effect. nih.govnih.gov This is because the ester form is unable to bind to bacterial ribosomes, a crucial step in inhibiting protein synthesis. nih.govnih.gov

The MICs of erythromycin against various bacterial strains can vary significantly. For instance, against Bordetella pertussis, the causative agent of whooping cough, MICs for erythromycin and other macrolides like azithromycin (B1666446) and clarithromycin (B1669154) have been observed to be in a narrow range, with the highest MICs being 0.125 mg/l. szu.cz For Staphylococcus aureus, MIC values for erythromycin can range from as low as 0.25 µg/mL to as high as 2048 µg/mL, indicating a wide spectrum of susceptibility. nih.gov Similarly, against S. epidermidis, MICs have been reported to range from 0.125 to 2048 µg/mL. nih.gov

Table 1: Illustrative MIC Values of Erythromycin Against Various Bacterial Strains

| Bacterial Strain | MIC Range (µg/mL) |

| Bordetella pertussis | 0.03 - 0.125 |

| Staphylococcus aureus | 0.25 - 2048 |

| Staphylococcus epidermidis | 0.125 - 2048 |

| Haemophilus influenzae | ≤4 - 8 |

| Methicillin-susceptible S. aureus | Susceptible to 0.5 mg/L |

| Methicillin-resistant S. aureus | >64 mg/L |

| Group A and B Streptococci | 0.03 - 0.06 |

| Enterococci | 1.0 - 4.0 |

| This table is for illustrative purposes and actual MIC values can vary between studies and specific isolates. |

Activity Against Resistant Strains

The emergence of antibiotic resistance is a major global health concern. Research into erythromycin carbonate esters includes evaluating their activity against bacterial strains that are resistant to erythromycin and other macrolides. acs.org Resistance to macrolides can be mediated by several mechanisms, including the presence of erythromycin esterases (ere) and erythromycin methylases (erm), which modify the drug or its target. acs.org

Studies have investigated the potential of various compounds to enhance the activity of erythromycin against resistant strains. For example, some research has explored the use of efflux pump inhibitors to overcome resistance mechanisms. researchgate.net The development of novel formulations, such as encapsulating erythromycin in nanoparticles, has also shown promise in improving its efficacy against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These formulations may facilitate better penetration of the antibiotic into bacterial cells. nih.gov

Comparative In Vitro Efficacy with Parent Erythromycin and Other Macrolides

A crucial aspect of preclinical research is comparing the in vitro activity of erythromycin carbonate esters with the parent compound, erythromycin, and other macrolides like clarithromycin and azithromycin. As previously mentioned, 2'-esters of erythromycin are considered prodrugs, meaning they are inactive until they are hydrolyzed to free erythromycin. nih.govnih.gov Therefore, their in vitro activity is directly related to the rate of this hydrolysis.

Comparisons with other macrolides reveal differences in potency against specific pathogens. For instance, azithromycin has demonstrated substantially greater activity against Haemophilus influenzae compared to erythromycin. nih.gov Against most streptococci, the activity of azithromycin and erythromycin is similar, while azithromycin is less active against enterococci. nih.gov Clarithromycin has also been shown to be an effective macrolide, with studies comparing its efficacy to erythromycin in treating infections like streptococcal pharyngitis. nih.gov

Studies in Animal Models (Pharmacokinetics and Efficacy Research)

Animal models are indispensable for understanding how a drug behaves in a living organism. These studies provide vital information on the pharmacokinetics—absorption, distribution, and elimination—of erythromycin carbonate esters, as well as their in vivo efficacy.

Pharmacokinetic Profiles (Absorption, Distribution, Elimination)

The primary rationale for developing erythromycin esters, including the carbonate form, is to improve upon the pharmacokinetic properties of the parent base, which is known for its incomplete and variable absorption from the gastrointestinal tract. conicet.gov.arresearchgate.net Esterified forms like erythromycin ethylsuccinate are absorbed intact and then hydrolyzed in the blood to release the active erythromycin base. conicet.gov.arresearchgate.net However, this hydrolysis can be incomplete, leading to erratic serum concentrations. conicet.gov.ar

Studies in various animal species, including dogs, cats, rabbits, and others, have been conducted to characterize the pharmacokinetics of different erythromycin formulations. conicet.gov.arnih.govnih.gov These studies have shown that the disposition of macrolides can vary significantly among different animal species. nih.gov The elimination half-life of erythromycin can also be influenced by the specific salt or ester form administered. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Erythromycin in Different Animal Models (Illustrative)

| Animal Model | Formulation | Key Pharmacokinetic Findings |

| Cats | Intravenous | Rapid clearance, short terminal half-life (0.75 ± 0.09 h) |

| Cats | Intramuscular | Slower absorption, longer elimination half-life (1.94 h) |

| Cats | Oral (Ethylsuccinate) | Poor and irregular absorption |

| Dogs | Oral (Ethylsuccinate) | Poor absorption, especially with tablets |

| Rabbits | Intravenous (Maltobionate) | Elimination half-life of 83 min |

| Rabbits | Intravenous (Fumarate) | Elimination half-life of 168 min |

| This table provides illustrative examples and specific parameters can vary based on the study design and animal characteristics. |

Tissue Penetration and Distribution

A key advantage of macrolide antibiotics is their ability to penetrate tissues effectively, achieving concentrations that are often higher than those in the serum. Erythromycin is a highly lipid-soluble weak base, which contributes to its wide distribution throughout the body. researchgate.net

Studies have shown that erythromycin and its derivatives distribute extensively into various tissues. The volume of distribution (Vz) is a measure of this distribution. In cats, the apparent Vz of erythromycin after intravenous administration was found to be 2.34 ± 1.76 L/kg. conicet.gov.ar The ability of macrolides to accumulate in phagocytic cells is another important aspect of their tissue distribution, which may contribute to their therapeutic effect at the site of infection. semanticscholar.org The specific ester form can influence the distribution profile, with differences observed in the volume of distribution for various erythromycin salts in rabbits. nih.gov

Half-life Determination

Erythromycin itself has a relatively short half-life of approximately 1.5 to 2 hours. pharmacompass.com This is attributed to its instability in acidic environments, leading to degradation. dp.tech To overcome this, various ester and salt forms of erythromycin have been developed to improve its stability and pharmacokinetic profile. dp.tech For instance, the modification of erythromycin into derivatives can potentially prolong its half-life. patsnap.com

Studies on other macrolides have shown a wide range of half-lives, which are generally inversely correlated with their in vitro release rates. researchgate.net For example, azithromycin has a much longer terminal half-life of about 40 hours, allowing for once-daily dosing, while clarithromycin's half-life is around 4 hours. researchgate.net The half-life of erythromycin has been reported to be approximately 3 hours in some studies. researchgate.net In mice, the half-life of erythromycin was determined to be around 51 ± 10 minutes. nih.gov The cyclocarbonate modification is suggested to potentially prolong the half-life of erythromycin by enhancing its stability. patsnap.com

It is important to note that these values are for erythromycin and its other derivatives, and the specific half-life of Erythromycin, carbonate (ester) would need to be determined through direct preclinical and in vitro studies.

Comparative Tolerance in Animal Models

Preclinical studies in animal models are essential for assessing the tolerance and potential toxicity of new drug candidates. Research has been conducted on erythromycin-11,12-cyclic carbonate (EC), a specific form of erythromycin carbonate ester, providing valuable insights into its comparative tolerance.

A study comparing the hepatotoxicity of several erythromycin derivatives in rats and dogs found that erythromycin-11,12-cyclic carbonate was clearly hepatotoxic in both species. nih.gov In a 4-day study in rats, EC caused fatty metamorphosis in the liver. nih.gov Another erythromycin derivative, erythromycin stearate (B1226849) (ES), induced similar but milder changes at a dose nearly five times higher, highlighting the greater hepatotoxic potential of the cyclic carbonate form in this model. nih.gov

The dog proved to be a more sensitive model for assessing the hepatotoxicity of these compounds. nih.gov In a 5-day study, dogs treated with EC showed markedly increased serum levels of alanine (B10760859) aminotransferase (S-ALAT), aspartate aminotransferase (S-ASAT), alkaline phosphatase (S-APHOS), and gamma-glutamyl transpeptidase (S-gamma-GT). nih.gov Microscopic examination of the liver in the EC-treated group revealed cholangitis, pericholangitis, and phlebitis in the portal areas at all doses, along with epithelial hyperplasia in the bile ducts. nih.gov These changes were more severe than those observed with erythromycin estolate (EE), another derivative known for its potential hepatotoxicity. nih.gov

In vitro studies on cultured human non-malignant Chang liver cells also indicated that erythromycin-11,12-cyclic carbonate was more cytotoxic than erythromycin base, roxithromycin (B50055), clarithromycin, and azithromycin. researchgate.nettubitak.gov.tr In these studies, erythromycin estolate was found to be the most toxic, followed by erythromycin-11,12-cyclic carbonate. researchgate.nettubitak.gov.tr

These findings suggest that the carbonate ester modification of erythromycin may be associated with a higher potential for hepatotoxicity compared to the base form and some other esters in preclinical animal models.

Table 1: Comparative Hepatotoxicity of Erythromycin Derivatives in Animal Models

| Compound | Animal Model | Duration of Study | Key Findings | Reference |

| Erythromycin-11,12-cyclic carbonate (EC) | Rat | 4 days | Fatty metamorphosis in the liver. | nih.gov |

| Erythromycin stearate (ES) | Rat | 4 days | Milder fatty metamorphosis at a much higher dose than EC. | nih.gov |

| Erythromycin-11,12-cyclic carbonate (EC) | Dog | 5 days | Markedly increased liver enzymes (S-ALAT, S-ASAT, S-APHOS, S-gamma-GT); cholangitis, pericholangitis, phlebitis, and bile duct epithelial hyperplasia. | nih.gov |

| Erythromycin estolate (EE) | Dog | 5 days | Similar but milder changes compared to EC. | nih.gov |

Immunomodulatory and Anti-inflammatory Properties in Preclinical Models

Macrolide antibiotics, including erythromycin and its derivatives, are known to possess immunomodulatory and anti-inflammatory effects that are independent of their antimicrobial activity. tubitak.gov.trresearchgate.netresearchgate.net These properties have been investigated in various preclinical models, although specific data for Erythromycin, carbonate (ester) are limited.

General studies on erythromycin have shown that it can modulate the function of various immune cells. researchgate.net For instance, erythromycin has been found to inhibit the production of pro-inflammatory cytokines. tubitak.gov.tr In preclinical studies, erythromycin demonstrated an ability to inhibit the infiltration of neutrophils in the lungs and periodontium. pharmacompass.com This action is thought to be a key mechanism behind its anti-inflammatory effects. pharmacompass.com

The anti-inflammatory effects of some macrolides have been linked to their ability to inhibit the activation of transcription factors such as NF-kappaB, which plays a crucial role in the inflammatory response. patsnap.com One study investigating the central nervous system effects of macrolides in rats found that while roxithromycin and azithromycin exhibited anti-inflammatory properties, erythromycin did not show a significant effect in the models used. researchgate.net However, other research suggests that erythromycin does possess anti-inflammatory capabilities. researchgate.netijrpb.com For example, it has been shown to inhibit the protease-activated receptor 2 (PAR2)–interleukin-8 (IL-8) pathway in human keratinocytes, suggesting a potential use as an anti-inflammatory agent in skin diseases. ijrpb.com

While these findings highlight the immunomodulatory potential of the macrolide class, further preclinical studies are required to specifically elucidate the anti-inflammatory and immunomodulatory profile of Erythromycin, carbonate (ester) and to determine if the carbonate modification influences these properties compared to the parent erythromycin molecule.

Future Research Directions and Translational Challenges

Design and Synthesis of Novel Erythromycin (B1671065) Carbonate Analogs with Enhanced Properties

The synthesis of novel erythromycin carbonate analogs is a key strategy to enhance antibacterial activity and overcome existing resistance. Research in this area focuses on targeted modifications of the erythromycin A backbone. For instance, the synthesis of 12-O-methylerythromycin A derivatives has been explored. nih.gov A critical step in this process involves the regioselective methylation of the 12-hydroxyl group of a boron complex of a modified erythromycin A, which has unprotected hydroxyl groups at other positions. nih.gov

Another approach involves creating derivatives at the 9-position of the macrolide ring. For example, a series of 6-O-methylerythromycin 9-O-substituted oxime derivatives have been synthesized and evaluated for their activity against both erythromycin-susceptible and resistant strains. nih.gov These modifications aim to create compounds with improved potency and a broader spectrum of activity.

Furthermore, the creation of hybrid molecules, such as macrolide-quinolone hybrids (macrolones), represents an innovative approach, although these have been found to act primarily as protein synthesis inhibitors rather than having dual modes of action. researchgate.net The synthesis of α-amino-γ-lactone ketolides has also provided a versatile intermediate for attaching various aryl and heteroaryl groups to the macrolide structure, leading to potent new compounds. researchgate.net

Overcoming Emerging Macrolide Resistance Mechanisms

Bacteria have developed several mechanisms to resist macrolide antibiotics. The three primary mechanisms are:

Target-site modification: Alterations in the 50S ribosomal subunit, the binding site for macrolides, prevent the antibiotic from binding effectively. oup.comnumberanalytics.com

Active efflux: Bacteria can acquire genes that code for efflux pumps, which actively remove macrolides from the cell. oup.comnumberanalytics.com

Drug inactivation: Enzymes produced by resistant bacteria can modify and inactivate the antibiotic. oup.com

The most clinically significant of these in gram-positive bacteria are target-site modification and efflux. oup.com To counter these mechanisms, researchers are exploring several strategies. One promising approach is the use of antibiotic potentiators, which are non-antibacterial molecules that enhance the activity of existing antibiotics when used in combination. nih.gov For example, bicarbonate has been shown to be a potent enhancer of macrolide activity, overcoming both acquired and intrinsic resistance by increasing the intracellular concentration of the antibiotic. nih.gov

The development of new generations of macrolides, such as ketolides and fluoroketolides, is another key strategy. researchgate.net These molecules are designed to have improved activity against macrolide-resistant strains. researchgate.net For instance, ketolides, which have a keto group at the C3 position instead of the cladinose (B132029) sugar, show enhanced activity against pathogens with efflux-based and ribosomal methylation-based resistance. researchgate.netresearchgate.net

Elucidation of Complex Structure-Activity-Resistance Relationships

Understanding the intricate relationship between the chemical structure of erythromycin carbonate analogs, their antibacterial activity, and the mechanisms of resistance is crucial for the rational design of new drugs. Structural modifications at various positions on the macrolide ring can significantly impact its binding to the bacterial ribosome and its susceptibility to resistance mechanisms. researchgate.net

For example, ketolides, which are 3-keto derivatives of erythromycin, are effective against some resistant pathogens due to an arylalkyl extension that interacts with a specific base pair in the bacterial ribosomal RNA. researchgate.net Similarly, modifications at the 4"-position with an alkyl-ligand are thought to interfere with polypeptide formation during protein synthesis. researchgate.net